N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide is an anilide.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Compounds with 1,3,4-oxadiazole and acetamide derivatives, like N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide, have shown antibacterial and antimicrobial efficacy. For instance, certain derivatives have been found to be effective inhibitors of gram-negative bacterial strains and exhibit antibacterial activity against various bacterial species including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Nafeesa et al., 2017); (Iqbal et al., 2017).
Enzyme Inhibition Potential
- Some derivatives of this compound have demonstrated potential for enzyme inhibition. Specific derivatives have shown activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, which could be relevant in the treatment of diseases related to these enzymes (Rehman et al., 2013).
Potential in Cancer Research
- Certain derivatives of N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide have been investigated for their anticancer properties. Studies have shown these compounds to exhibit cytotoxicity against various cancer cell lines, indicating potential for development in cancer therapeutics (Vinayak et al., 2014).
Antifungal Applications
- The derivatives of this compound also have antifungal applications. Certain synthesized derivatives have been effective against fungal strains, suggesting their use in treating fungal infections (Parikh & Joshi, 2014).
properties
Product Name |
N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide |
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Molecular Formula |
C16H10ClF3N4O2S |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H10ClF3N4O2S/c17-10-3-1-2-4-11(10)22-13(25)8-27-15-24-23-14(26-15)12-6-5-9(7-21-12)16(18,19)20/h1-7H,8H2,(H,22,25) |
InChI Key |
QJSVCFQZYKDNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=NC=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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